molecular formula C23H18FNO4S B2614242 [4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114659-84-5

[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2614242
CAS RN: 1114659-84-5
M. Wt: 423.46
InChI Key: QWBJYBPLCHOESU-UHFFFAOYSA-N
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Description

[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO4S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality [4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Chemical Synthesis and DFT Study : A study detailed the synthesis of boric acid ester intermediates with benzene rings, involving a three-step substitution reaction. The structural integrity of these compounds was confirmed using various spectroscopic methods and X-ray diffraction. Theoretical calculations, including Density Functional Theory (DFT), were aligned with experimental data, offering insights into the molecular structures, electrostatic potential, and physicochemical properties of these compounds (Huang et al., 2021).

Application in Fluorescent Probes and Metal Cation Sensing

  • Fluorescent Probe Development : Research into 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole derivatives highlighted their potential as fluorescent probes for sensing magnesium and zinc cations. The sensitivity of these fluorophores to pH changes makes them valuable tools for biological and chemical sensing applications, demonstrating the adaptability of fluoro-substituted compounds in developing sensitive and selective probes (Tanaka et al., 2001).

Advances in Organic Synthesis

  • Novel Synthesis Techniques : A notable advancement is the electrochemical synthesis of 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This one-pot process showcases the innovative approaches to synthesizing novel organic compounds with potential antioxidative properties, highlighting the versatility of fluoro and methoxy substituted compounds in organic synthesis (Largeron & Fleury, 1998).

Theoretical and Experimental Analyses

  • Mechanistic Insights and Theoretical Analyses : Studies employing DFT calculations provide a deeper understanding of the chemical behaviors and molecular properties of fluoro-substituted compounds. These analyses are crucial for predicting reactivity patterns, optimizing synthetic routes, and designing compounds with desired properties, demonstrating the integration of computational tools in modern chemical research.

properties

IUPAC Name

[4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-15-7-10-17(13-19(15)24)25-14-22(23(26)16-8-11-18(29-2)12-9-16)30(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBJYBPLCHOESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

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